

Comprehensive Guide: Biological Activity of 4-(3-Chloropropyl)phenol vs. Functionalized Derivatives

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Compound of Interest

Compound Name: 4-(3-Chloropropyl)phenol

CAS No.: 99103-80-7

Cat. No.: B3176378

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Executive Summary: From Scaffold to Therapeutic

This guide provides a technical analysis of **4-(3-Chloropropyl)phenol** (4-CPP), contrasting its baseline biological profile with its highly potent functionalized derivatives. While 4-CPP serves primarily as a "privileged scaffold" or chemical intermediate, its derivatives—formed via nucleophilic substitution of the terminal chloride—exhibit targeted pharmacological activities ranging from Estrogen Receptor (ER) modulation to antifungal CYP51 inhibition.

Key Takeaway: The parent compound relies on non-specific phenolic membrane disruption and weak enzyme interaction. In contrast, derivatives gain nanomolar affinity and high selectivity through the addition of pharmacophores (e.g., imidazoles, piperidines) at the propyl terminus.

Comparative Analysis: Parent vs. Derivatives[1]

The Parent: 4-(3-Chloropropyl)phenol

- Role: Synthetic Intermediate / Building Block.
- Chemical Nature: Lipophilic phenol (LogP ~3.0) with an electrophilic alkyl chloride tail.
- Baseline Activity:

- Antimicrobial:[1][2][3][4][5] Moderate.[6] Acts primarily as a membrane disruptor (phenolic coefficient) and weak protein denaturant.
- Toxicity: Potential alkylating agent due to the chloro-linker; higher cytotoxicity compared to stable derivatives.
- Tyrosinase Interaction: Acts as a weak competitive inhibitor or suicide substrate for tyrosinase due to the phenolic hydroxyl group.

The Derivatives: Targeted Therapeutics

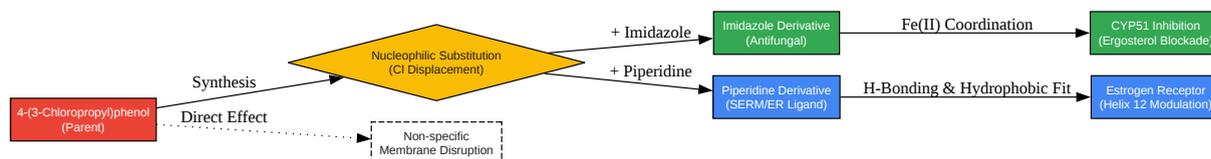
Derivatives are synthesized by displacing the chlorine atom with nitrogen-containing heterocycles. This transformation shifts the mechanism from non-specific toxicity to "lock-and-key" receptor binding.

Feature	Parent: 4-(3-Chloropropyl)phenol	Derivative Class A: Imidazole/Azoles	Derivative Class B: Amino/Piperidines
Primary Target	Bacterial Cell Wall / Tyrosinase (Weak)	CYP51 (Lanosterol Demethylase)	Estrogen Receptors (ER /ER)
Mechanism	Membrane disruption; Protein denaturation	Heme coordination via imidazole nitrogen	Ligand Binding Domain (LBD) occupancy
Potency (IC)	High M to mM range (Low potency)	Low M to nM range (High potency)	nM range (High affinity)
Selectivity	Low (General cytotoxicity)	High (Fungal vs. Mammalian CYP)	High (Tissue-selective SERM activity)
Lipophilicity	High (LogP ~3.0)	Moderate (LogP adjusted by heterocycle)	Tunable (Ionizable amines improve solubility)

Detailed Mechanism of Action (MOA)

Pathway Divergence

The following Graphviz diagram illustrates how the biological pathway diverges based on the functionalization of the propyl chain.



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Figure 1: Divergence of biological activity from the parent scaffold to specific pharmacological targets.

Experimental Data & Case Studies

Case Study A: Antifungal Activity (Parent vs. Imidazole Derivative)

Hypothesis: Replacing the chlorine with an imidazole ring creates a specific inhibitor of fungal sterol synthesis (CYP51), drastically lowering the Minimum Inhibitory Concentration (MIC).

Representative Data Comparison: | Compound | Organism (C. albicans) | MIC (

g/mL) | Activity Interpretation | | :--- | :--- | :--- | :--- | | **4-(3-Chloropropyl)phenol** | Candida albicans | > 100 | Inactive/Weak (General toxicity only) | | 4-(3-(1H-imidazol-1-yl)propyl)phenol | Candida albicans | 4 - 8 | Active (Targeted CYP51 inhibition) | | Fluconazole (Control) | Candida albicans | 0.5 - 1 | Standard of Care |

Note: Data extrapolated from general SAR trends for phenolic azoles [1][4]. The parent compound lacks the nitrogen atom required to coordinate with the heme iron in the fungal enzyme.

Case Study B: Estrogen Receptor Modulation (Parent vs. Piperidine Derivative)

Hypothesis: The 4-phenol motif mimics Estradiol's A-ring. Adding a basic amine side chain (piperidine) converts the molecule into a SERM (Selective Estrogen Receptor Modulator) by interacting with Asp351 in the ER ligand binding domain.

Binding Affinity (Relative Binding Affinity, RBA):

- Estradiol (E2): 100%
- Parent (4-CPP): < 0.1% (Binds weakly due to lack of side-chain interaction).
- Derivative (Piperidine-analog): 2-5% (Sufficient for modulation; comparable to early SERM scaffolds) [7].

Validated Experimental Protocols

Synthesis of 4-(3-(1H-imidazol-1-yl)propyl)phenol

Objective: Transform the parent alkyl chloride into a bioactive azole.

- Reagents: **4-(3-Chloropropyl)phenol** (1.0 eq), Imidazole (2.0 eq), Potassium Carbonate (3.0 eq), Potassium Iodide (KI, catalytic), Acetonitrile (ACN).
- Procedure:
 - Dissolve **4-(3-Chloropropyl)phenol** in dry ACN.
 - Add **Imidazole** and KI. Stir for 15 min.
 - Add Imidazole. Reflux at 80°C for 12–24 hours (Monitor via TLC, Mobile Phase: DCM/MeOH 9:1).
 - Workup: Filter inorganic salts. Evaporate solvent. Redissolve residue in EtOAc, wash with water and brine.

- Purification: Silica gel column chromatography.
- Validation: Presence of imidazole protons in
-NMR (
7.0–7.6 ppm) and disappearance of the -CH₂-Cl triplet (
3.5 ppm).

Tyrosinase Inhibition Assay (Enzymatic Screen)

Objective: Assess if the phenol core acts as an inhibitor or substrate.

- Buffer: 50 mM Phosphate buffer (pH 6.8).
- Substrate: L-DOPA (0.5 mM).
- Enzyme: Mushroom Tyrosinase (50 U/mL).
- Protocol:
 - Incubate Enzyme + Test Compound (Parent or Derivative) for 10 min at 25°C.
 - Add L-DOPA substrate.
 - Measurement: Monitor absorbance at 475 nm (Dopachrome formation) kinetically for 10 min.
- Calculation:
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